2-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
Overview
Description
2-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C13H23BN2O3 and its molecular weight is 266.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Crystal Structure Analysis : This compound has been synthesized and characterized, with its structure confirmed using various spectroscopic techniques like FT-IR, NMR, MS, and X-ray diffraction. Density Functional Theory (DFT) studies are also performed to calculate and confirm the molecular structure, demonstrating the compound's utility in advanced chemical synthesis and analysis (Liao et al., 2022).
Chemical Intermediates
- Role in the Synthesis of Organic Intermediates : The compound serves as a crucial intermediate in various organic synthesis processes. For instance, it's involved in the creation of boric acid ester intermediates with benzene rings, highlighting its importance in the synthesis of complex organic molecules (Huang et al., 2021).
Molecular Structure Analysis
- Molecular Electrostatic Potential and Orbital Studies : Studies involving this compound also focus on its molecular electrostatic potential and frontier molecular orbitals. Such research is vital for understanding the physicochemical properties of the compound, aiding in the development of new materials and chemicals (Yang et al., 2021).
Application in Polymer Science
- Influence on Polymer Properties : Research has shown that derivatives of this compound can be used in the synthesis of polymers, impacting their luminescent properties. This suggests its potential application in the development of new materials for electronic and photonic devices (Cheon et al., 2005).
Catalytic Applications
- Catalysis and Coordination Chemistry : The compound is also explored in the context of catalysis and coordination chemistry. It has been used to synthesize various metal complexes, which are important in catalytic processes and the study of molecular interactions (Zhang et al., 2008).
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Boronic acid derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .
Biochemical Pathways
Boronic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acid derivatives can vary widely depending on their specific structures .
Result of Action
The effects of boronic acid derivatives can range from enzyme inhibition to receptor modulation, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of hydrolysis of boronic acid derivatives . Therefore, these factors should be carefully considered when using this compound.
Properties
IUPAC Name |
2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O3/c1-11(2,17)9-16-8-10(7-15-16)14-18-12(3,4)13(5,6)19-14/h7-8,17H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHUQHKHUFMWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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